molecular formula C19H17ClN2O3 B5028834 4-(2-Chlorophenyl)-6-methoxy-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline

4-(2-Chlorophenyl)-6-methoxy-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline

Cat. No.: B5028834
M. Wt: 356.8 g/mol
InChI Key: JXFRGZVADRPIBI-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-6-methoxy-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a nitro group attached to a cyclopentaquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-6-methoxy-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-6-methoxy-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy group can yield various substituted quinoline derivatives.

Scientific Research Applications

4-(2-Chlorophenyl)-6-methoxy-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-6-methoxy-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication . The compound’s unique structure allows it to bind to these targets, disrupting their normal function and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chlorophenyl)-6-methoxy-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl, methoxy, and nitro groups enhances its reactivity and potential as a therapeutic agent.

Properties

IUPAC Name

4-(2-chlorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-25-17-10-11(22(23)24)9-15-12-6-4-7-13(12)18(21-19(15)17)14-5-2-3-8-16(14)20/h2-6,8-10,12-13,18,21H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFRGZVADRPIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=CC=CC=C4Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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